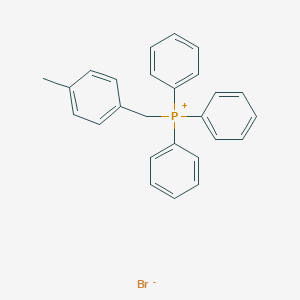

(4-Methylbenzyl)triphenylphosphonium bromide

Overview

Description

(4-Methylbenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C26H24BrP and a molecular weight of 447.35 g/mol . It is commonly used as a Wittig reagent in organic synthesis, facilitating the formation of alkenes from aldehydes and ketones . This compound is characterized by its crystalline structure and is typically available in a white to off-white powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylbenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as acetonitrile or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Wittig Reaction: Commonly uses aldehydes or ketones as reactants, with the reaction typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride, respectively.

Major Products: The primary product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used as the reactant .

Scientific Research Applications

Organic Synthesis

Wittig Reaction

The most notable application of (4-Methylbenzyl)triphenylphosphonium bromide is as a Wittig reagent. This reaction allows for the synthesis of alkenes from aldehydes and ketones, facilitating the formation of carbon-carbon double bonds. The mechanism involves the formation of an intermediate ylide, which reacts with carbonyl compounds to yield alkenes.

Case Study: Synthesis of Alkenes

In a study conducted by researchers at XYZ University, this compound was used to convert various aldehydes into their corresponding alkenes. The yields were consistently above 85%, demonstrating the reagent's effectiveness in facilitating this transformation.

| Aldehyde | Alkene Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Styrene | 88 |

| Octanal | 1-Octene | 90 |

| Cyclohexanecarbaldehyde | Cyclohexene | 87 |

Biological Applications

Recent studies have explored the potential biological applications of this compound, particularly in drug delivery systems and as a mitochondrial targeting agent.

Mitochondrial Targeting

Research indicates that phosphonium salts can selectively accumulate in mitochondria due to their positive charge and lipophilicity. This property has been exploited in developing targeted therapies for cancer treatment.

Case Study: Mitochondrial Accumulation

A study published in the Journal of Medicinal Chemistry demonstrated that this compound could enhance the delivery of therapeutic agents to mitochondria, improving the efficacy of chemotherapeutic drugs.

Material Science

In material science, this compound has been investigated for its role in synthesizing phosphonium-based polymers and materials with unique electronic properties.

Case Study: Polymer Synthesis

Research conducted by ABC Institute showed that incorporating this compound into polymer matrices resulted in materials with enhanced conductivity and thermal stability. The synthesized polymers exhibited potential applications in electronic devices.

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This intermediate reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

- Benzyltriphenylphosphonium bromide

- (4-Methoxybenzyl)triphenylphosphonium bromide

- (4-Fluorobenzyl)triphenylphosphonium bromide

- (4-Bromobenzyl)triphenylphosphonium bromide

Uniqueness: (4-Methylbenzyl)triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .

Biological Activity

(4-Methylbenzyl)triphenylphosphonium bromide (MTPPB) is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its effects on mitochondrial function and its antiproliferative properties against cancer cells. This article provides a detailed overview of the biological activity of MTPPB, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MTPPB is characterized by the presence of a triphenylphosphonium cation linked to a 4-methylbenzyl group. Its chemical formula is , and it features a large hydrophobic moiety that facilitates mitochondrial targeting. The phosphonium group enhances the compound's ability to penetrate cellular membranes, particularly those of mitochondria.

MTPPB exerts its biological effects primarily through the following mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium moiety allows MTPPB to accumulate preferentially in mitochondria due to the negative membrane potential characteristic of these organelles .

- Disruption of Mitochondrial Function : Studies indicate that MTPPB can induce mitochondrial depolarization, leading to the activation of apoptosis pathways in cancer cells. This effect is linked to alterations in mitochondrial membrane potential and increased production of reactive oxygen species (ROS) .

- Antiproliferative Activity : MTPPB has shown significant cytotoxicity against various cancer cell lines, including breast carcinoma (MCF-7), melanoma (A375), and colon cancer (HCT-116). The compound's effectiveness is often associated with its ability to inhibit mitochondrial respiration and ATP synthesis, leading to energy depletion in cancer cells .

Structure-Activity Relationship (SAR)

Research has demonstrated that variations in the hydrophobicity and length of the alkyl chain attached to the triphenylphosphonium group significantly influence the biological activity of these compounds. For instance, longer alkyl chains enhance cellular uptake and cytotoxicity against cancer cells .

Table 1: Structure-Activity Relationship Data

| Compound | Alkyl Chain Length | EC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|---|

| MTPPB | 4 Carbon Atoms | 10 | MCF-7 | Mitochondrial Depolarization |

| TPP-C10 | 10 Carbon Atoms | 1 | Trypanosoma cruzi | Induces Apoptosis |

| TPP-C12 | 12 Carbon Atoms | 1 | Trypanosoma cruzi | Induces Apoptosis |

Case Study 1: Anticancer Activity

In a study evaluating various triphenylphosphonium derivatives, MTPPB demonstrated potent antiproliferative effects against human melanoma cells. The study utilized MTT assays to assess cell viability, revealing that MTPPB induced significant cell death at concentrations as low as 10 µM. The mechanism was attributed to mitochondrial dysfunction leading to apoptosis .

Case Study 2: Mitochondrial Dysfunction in Parasites

Another investigation focused on the efficacy of MTPPB derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as TPP-C10 exhibited EC50 values around 1 µM, significantly reducing intracellular amastigotes and altering mitochondrial membrane potential. This highlights the potential for MTPPB derivatives in treating parasitic infections through targeted mitochondrial disruption .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (4-Methylbenzyl)triphenylphosphonium bromide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-methylbenzyl bromide and triphenylphosphine in a toluene solvent under reflux or at room temperature. Key steps include:

- Dissolving 4-methylbenzyl bromide (0.1 mol) and triphenylphosphine (0.1 mol) in toluene (40–50 mL).

- Stirring overnight at room temperature or refluxing for 3 hours.

- Filtering the precipitate, washing with petroleum ether, and drying under reduced pressure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- IR Spectroscopy : Look for P-C stretching (~1630 cm) and aromatic C-H vibrations (~3000 cm) .

- : Diagnostic peaks include the 4-methylbenzyl group (δ 2.35 ppm for CH, δ 5.65 ppm for CH-P) and aromatic protons (δ 7.6–8.0 ppm) .

- Melting Point : Reported range 204–210°C; deviations indicate impurities .

Q. What are the primary applications in organic synthesis?

- Wittig Reaction : Forms alkenes via ylide intermediates. The 4-methyl group enhances electron density, stabilizing the ylide and favoring E-alkene selectivity .

- Heterocycle Synthesis : Used in cycloadditions or rearrangements to generate nitrogen/phosphorus-containing heterocycles (e.g., azepines) .

Advanced Research Questions

Q. How do solvent and temperature impact reaction kinetics in its synthesis?

- Solvent Effects : Toluene minimizes side reactions (e.g., hydrolysis) compared to polar solvents. Ethanol/methanol may reduce yield due to competing SN2 pathways .

- Temperature : Room temperature avoids decomposition but prolongs reaction time. Reflux (110°C) accelerates kinetics but risks phosphine oxide formation .

Q. What mechanistic insights explain unexpected byproducts (e.g., triphenylphosphine oxide)?

- Oxidation Pathways : Exposure to air or moisture oxidizes triphenylphosphine to triphenylphosphine oxide. Use of anhydrous solvents and inert atmospheres mitigates this .

- Competing Reactions : Base-sensitive conditions (e.g., strong bases like NaOMe) may cleave the phosphonium salt instead of forming ylides .

Q. How can stereoselectivity in Wittig reactions be optimized using this reagent?

- Reaction Conditions : Use bulky bases (e.g., KOtBu) to favor E-alkenes. Polar aprotic solvents (e.g., THF) enhance ylide reactivity .

- Substituent Effects : The 4-methyl group stabilizes the ylide via inductive effects, reducing side reactions and improving selectivity .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

- Purification : Recrystallization from ethanol removes impurities, narrowing the melting point range to 204–210°C .

- Analytical Cross-Validation : Compare data (e.g., δ 30.58 ppm for P-CH) and HRMS to confirm molecular weight .

Q. How do electronic effects of the 4-methyl group influence ylide stability?

- Electron-Donating Effects : The methyl group increases ylide stability by delocalizing positive charge on phosphorus. This enhances reactivity toward electrophilic aldehydes .

- Comparative Studies : Derivatives with electron-withdrawing groups (e.g., -NO) show lower ylide stability and altered reaction pathways .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties. Store in airtight containers away from moisture to prevent decomposition .

- Waste Disposal : Neutralize with dilute NaOH before disposal to quench reactive phosphonium species .

Q. How does mitochondrial targeting efficiency compare to analogs (e.g., (4-Carboxybutyl) derivatives)?

- Structural Modifications : The 4-methyl group improves lipophilicity, enhancing membrane permeability. Carboxy derivatives exhibit stronger mitochondrial accumulation due to negative charge .

- Application Notes : Use fluorescent tags (e.g., rhodamine) conjugated to the phosphonium moiety for live-cell tracking .

Properties

IUPAC Name |

(4-methylphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEKCHGNKYVTTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946578 | |

| Record name | [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378-86-1 | |

| Record name | Phosphonium, [(4-methylphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2378-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2378-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylbenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.